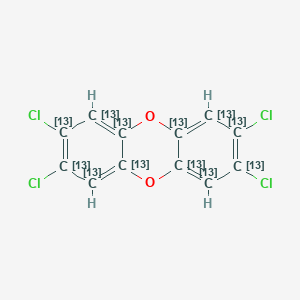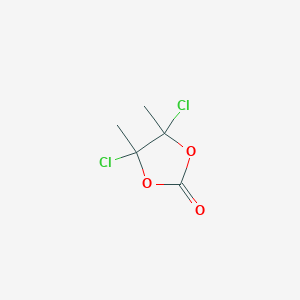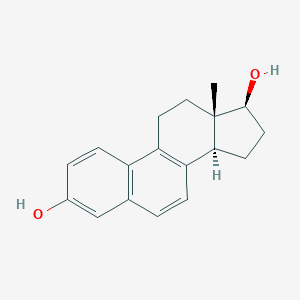
γ-谷胱甘肽半胱氨酸
描述
Gamma-Glutamylcysteine is a dipeptide composed of L-glutamic acid and L-cysteine. It is found in animals, plants, fungi, some bacteria, and archaea. This compound is notable for its unusual gamma-bond between the constituent amino acids and serves as a key intermediate in the gamma-glutamyl cycle. It is the most immediate precursor to the antioxidant glutathione, which plays a crucial role in cellular defense against oxidative stress .
科学研究应用
γ-谷胱甘肽半胱氨酸在各个领域有许多科学研究应用:
化学: 它用作合成谷胱甘肽的前体,谷胱甘肽是一种必需的抗氧化剂。
生物学: γ-谷胱甘肽半胱氨酸在细胞防御氧化应激机制中起着至关重要的作用。
作用机制
γ-谷胱甘肽半胱氨酸的主要作用机制是作为谷胱甘肽的前体。谷氨酸-半胱氨酸连接酶催化L-谷氨酸和L-半胱氨酸形成γ-谷胱甘肽半胱氨酸。 然后,该化合物通过谷胱甘肽合成酶转化为谷胱甘肽 .
谷胱甘肽反过来参与各种细胞过程,包括解毒、抗氧化防御以及细胞增殖和凋亡的调节。 γ-谷胱甘肽半胱氨酸通过维持足够的谷胱甘肽水平间接影响这些过程 .
生化分析
Biochemical Properties
GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an adenosine triphosphate (ATP) requiring reaction catalysed by the enzyme glutamate-cysteine ligase (GCL) . The production of GGC is the rate-limiting step in glutathione synthesis . Gamma-glutamyl transpeptidases (γ-GTs) belong to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Cellular Effects
GGC is essential to mammalian life . It is vital for the biosynthesis of glutathione . Since the production of cellular GGC in humans slows down with age, as well as during the progression of many chronic diseases, it has been postulated that supplementation with GGC could offer health benefits . Such GGC supplementation may also be of benefit in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma or episodes of poisoning . GGC treatment significantly reduced the percentage of senescence-associated-β-galactosidase (SA-β-Gal)-positive cells and inhibited D-gal-induced cell cycle arrest in PC12 cells .
Molecular Mechanism
GGC exhibits better therapeutic effects against inflammation compared with N-acetyl-L-cysteine (NAC) and GSH . Mechanistically, GGC suppressed LPS-induced reactive oxygen species accumulation and GSH depletion . Inflammatory stimuli, such as LPS treatment, upregulated the expression of glutathione synthetase via activating nuclear factor-erythroid 2-related factor (Nrf2) and nuclear factor kappa B (NF-κB) pathways, thereby promoting synthesis of GSH from GGC .
Temporal Effects in Laboratory Settings
GGC treatment significantly improved the survival, weight loss, and colon tissue damage of IBD mice . Moreover, both in vivo and in vitro experiments demonstrated that GGC exhibited better therapeutic effects against inflammation compared with N-acetyl-L-cysteine (NAC) and GSH .
Dosage Effects in Animal Models
In vivo investigation showed that GGC reduced sepsis lethality and attenuated systemic inflammatory responses in mice . Moreover, co-treatment of Aβ 40 oligomers with GGC at 200 μM increased the activity of the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPx) and led to significant increases in the levels of the total antioxidant capacity (TAC) and GSH and reduced the GSSG/GSH ratio .
Metabolic Pathways
GGC is a key intermediate in the γ-glutamyl cycle first described by Meister in the 1970s . It is the most immediate precursor to the antioxidant glutathione . GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an ATP requiring reaction catalysed by the enzyme glutamate-cysteine ligase (GCL) .
Transport and Distribution
GGC is synthesized in the cytoplasm of virtually all cells . The intracellular concentration is generally low because GGC is rapidly bonded with a glycine to form glutathione . This second and final reaction step in glutathione biosynthesis is catalysed by the activity of the ATP dependent glutathione synthetase enzyme .
Subcellular Localization
The main subcellular location of GGC is in the cytoplasm . In addition, it is localized to the nucleoplasm . The intracellular concentration of GGC is generally low because GGC is rapidly bonded with a glycine to form glutathione .
准备方法
γ-谷胱甘肽半胱氨酸几乎在所有细胞的胞质中由L-谷氨酸和L-半胱氨酸合成。此过程需要三磷酸腺苷,并由谷氨酸-半胱氨酸连接酶催化。 γ-谷胱甘肽半胱氨酸的产生是谷胱甘肽合成的限速步骤 .
在工业环境中,γ-谷胱甘肽半胱氨酸可以使用工程化酶生产。 例如,来自大肠杆菌的γ-谷胱甘肽半胱氨酸合成酶可以被工程化为催化L-谷氨酸和L-半胱氨酸形成γ-谷胱甘肽半胱氨酸 . 另一种方法涉及使用来自念珠藻属的类似植物螯合素合成的酶,该酶可以固定在纤维素载体上,用于连续生产 .
化学反应分析
γ-谷胱甘肽半胱氨酸会经历各种化学反应,包括氧化、还原和取代。 主要反应之一是它通过谷胱甘肽合成酶酶转化为谷胱甘肽,该酶向γ-谷胱甘肽半胱氨酸添加一个甘氨酸分子 .
γ-谷胱甘肽半胱氨酸还可以参与由γ-谷胱甘肽转肽酶催化的转肽反应。 这种酶切割γ-谷胱甘肽键,并将γ-谷胱甘肽基团转移到水(水解)或氨基酸或短肽(转肽)上 . 这些反应形成的主要产物包括谷胱甘肽和各种γ-谷胱甘肽肽 .
相似化合物的比较
γ-谷胱甘肽半胱氨酸因其L-谷氨酸和L-半胱氨酸之间的γ键而独一无二。类似的化合物包括:
γ-谷胱甘肽转肽酶: 一种切割谷胱甘肽中的γ-谷胱甘肽键并将γ-谷胱甘肽基团转移到其他分子的酶.
γ-谷胱甘肽肽: 通过将γ-谷胱甘肽基团转移到氨基酸或短肽而形成的各种肽.
γ-谷胱甘肽半胱氨酸作为谷胱甘肽前体的作用及其在γ-谷胱甘肽循环中的参与突出了其在维持细胞氧化还原稳态和其潜在治疗应用中的重要性 .
属性
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKHVBHSGLULN-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212978 | |
| Record name | gamma-Glutamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
636-58-8 | |
| Record name | γ-L-Glutamyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Glutamylcysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | gamma-Glutamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | G-Glu-cys trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-GLUTAMYLCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M984VJS48P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Glutamylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)
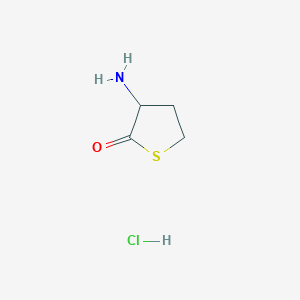
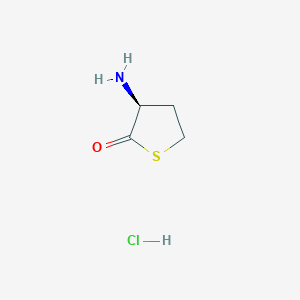

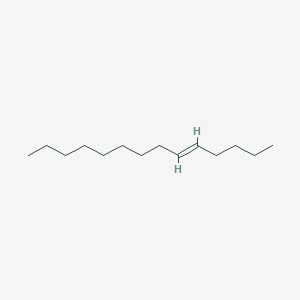
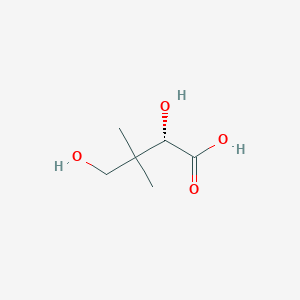
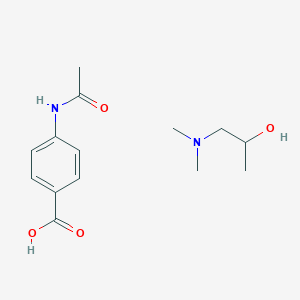
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)
